4-[(Dibenzylcarbamoyl)amino]benzoic acid
Description
4-[(Dibenzylcarbamoyl)amino]benzoic acid is a benzoic acid derivative featuring a dibenzylcarbamoyl group attached to the aromatic ring via an amino linkage. This compound is structurally characterized by a carbamate functional group (N–C=O) bound to two benzyl substituents, which confers unique electronic and steric properties. Such derivatives are typically synthesized via reactions between 4-aminobenzoic acid and substituted carbamoyl chlorides under basic conditions.
Properties
CAS No. |
86764-84-3 |
|---|---|
Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(dibenzylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C22H20N2O3/c25-21(26)19-11-13-20(14-12-19)23-22(27)24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,27)(H,25,26) |
InChI Key |
AESQUTRXAMDOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(Dibenzylcarbamoyl)amino]benzoic acid with structurally related benzoic acid derivatives in terms of substituents, synthesis, and properties:
Key Comparisons :
Substituent Effects: Lipophilicity: The dibenzylcarbamoyl group in the target compound likely increases lipophilicity compared to derivatives with single phenyl (e.g., [2]) or polar groups (e.g., SB1’s dimethylamino). This could enhance membrane permeability but reduce aqueous solubility . Electronic Properties: Electron-withdrawing groups (e.g., carboxylic acid in ) increase acidity (pKa ~2–3), while electron-donating groups (e.g., dimethylamino in SB1) shift UV absorption to longer wavelengths .
Biological Activity: The phenylcarbamoyl derivative [2] exhibits insecticidal activity (LC₅₀ = 0.12 mM), attributed to carbamate-mediated acetylcholinesterase inhibition. The dibenzylcarbamoyl analog may show enhanced activity due to increased steric bulk, though this requires experimental validation . Quinoline-containing analogs (e.g., F01–F09) demonstrate anticancer activity, suggesting that bulky aromatic substituents can modulate target specificity .
Synthesis :
- Carbamoyl derivatives (e.g., [2], target compound) are synthesized via nucleophilic acyl substitution, while Schiff bases (e.g., SB1) require imine formation. Yields depend on steric hindrance; dibenzyl groups may slow reaction kinetics compared to smaller substituents .
Structural Characterization :
- UV/Vis and IR spectra are critical for differentiating substituents. SB1’s λmax at 341 nm contrasts with phenylcarbamoyl derivatives (λmax ~270–300 nm), reflecting extended conjugation in Schiff bases .
Research Findings and Implications
- Bioactivity Gaps: While the insecticidal and anticancer activities of analogs are documented , data for the dibenzylcarbamoyl derivative are lacking.
- Stability : Carbamates are prone to hydrolysis under acidic/basic conditions. The dibenzylcarbamoyl group may enhance stability compared to aliphatic carbamates due to steric protection of the carbonyl group .
- Crystallography : Tools like SHELXL () and ORTEP-3 () are essential for resolving substituent conformations, which influence packing and solubility .
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